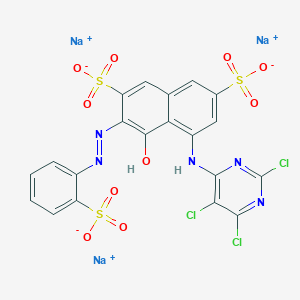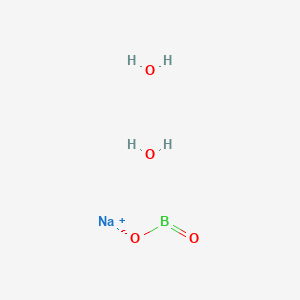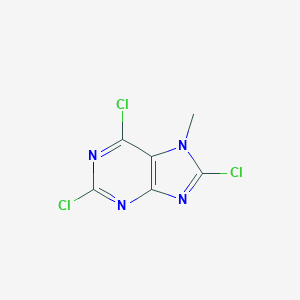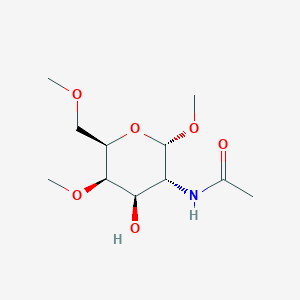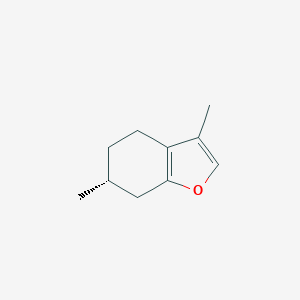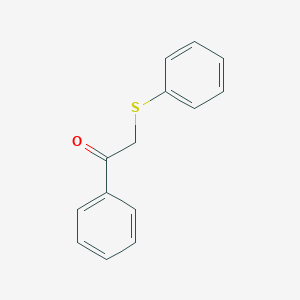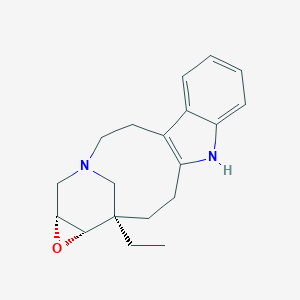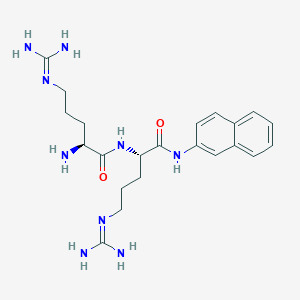
Arginylarginine 2-naphthylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arginylarginine 2-naphthylamide, also known as Arg-Arg-2N, is a synthetic substrate used in biochemical and physiological studies. It is a dipeptide derivative of 2-naphthylamine and is commonly used to study the activity of proteases and peptidases. This compound has gained significant attention due to its potential applications in drug design and development.
Mechanism of Action
Arginylarginine 2-naphthylamide is a substrate for proteases and peptidases. The compound is cleaved by these enzymes, resulting in the release of 2-naphthylamine. The release of 2-naphthylamine can be detected and quantified using spectroscopic techniques. The rate of cleavage of Arginylarginine 2-naphthylamide can be used to determine the activity of proteases and peptidases.
Biochemical and Physiological Effects:
The use of Arginylarginine 2-naphthylamide in biochemical and physiological studies has provided valuable insights into the activity of proteases and peptidases. The compound has been used to study the activity of enzymes involved in the regulation of blood pressure, inflammation, and cancer progression. The use of Arginylarginine 2-naphthylamide has also contributed to the development of new drugs targeting these enzymes.
Advantages and Limitations for Lab Experiments
The use of Arginylarginine 2-naphthylamide as a substrate for proteases and peptidases offers several advantages. The compound is easy to synthesize and purify, and its cleavage can be detected using simple spectroscopic techniques. However, the use of Arginylarginine 2-naphthylamide also has limitations. The compound is not suitable for the detection of all proteases and peptidases, and its cleavage can be affected by the presence of inhibitors or other compounds in the sample.
Future Directions
The use of Arginylarginine 2-naphthylamide in scientific research is expected to continue to grow in the future. New applications of the compound are being explored, such as its use in the detection of protease activity in live cells. The development of new substrates with improved specificity and sensitivity is also an area of active research. Additionally, the use of Arginylarginine 2-naphthylamide in drug design and development is expected to lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of Arginylarginine 2-naphthylamide involves the reaction between 2-naphthylamine and arginine methyl ester. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography techniques to obtain pure Arginylarginine 2-naphthylamide.
Scientific Research Applications
Arginylarginine 2-naphthylamide has been extensively used in scientific research to study the activity of proteases and peptidases. It is commonly used as a substrate for the detection and quantification of protease activity in biological samples. The compound is also used to study the kinetics and specificity of proteases and peptidases.
properties
CAS RN |
15483-59-7 |
|---|---|
Product Name |
Arginylarginine 2-naphthylamide |
Molecular Formula |
C22H33N9O2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide |
InChI |
InChI=1S/C22H33N9O2/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29)/t17-,18-/m0/s1 |
InChI Key |
NISFAIXCOKCVHV-ROUUACIJSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Other CAS RN |
15483-59-7 |
synonyms |
Arg-Arg-2-NNap arginylarginine 2-naphthylamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



